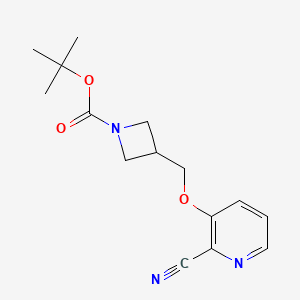

Tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) protected by a tert-butoxycarbonyl (Boc) group. The azetidine moiety is substituted with a methyleneoxy linker connected to a 2-cyanopyridin-3-yl group. This structure combines the conformational rigidity of azetidine with the electron-withdrawing properties of the cyano substituent on the pyridine ring, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitors or protease-targeted therapies . The Boc group enhances solubility and stability during synthetic processes, while the cyanopyridine moiety may contribute to binding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 3-[(2-cyanopyridin-3-yl)oxymethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-8-11(9-18)10-20-13-5-4-6-17-12(13)7-16/h4-6,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXYSBUXYJWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(N=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound at scale while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected azetidine derivatives with pyridine-based substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogous Azetidine Derivatives

Key Differences and Implications

Substituent Position on Pyridine: The target compound’s 2-cyano-3-pyridinyloxy group differs from analogs with 2-cyano-4-pyridinyloxy (e.g., CAS 2098053-70-2) or 4-cyano-2-pyridinyloxy (CAS 2327494-00-6) . Positional isomerism impacts electronic distribution and steric interactions. For instance, the 3-position substituent may favor hydrogen bonding in biological targets compared to the 4-position.

The ethynyl-phenyl-pyridine derivative (CAS 1434047-83-2) demonstrates how extended conjugation enhances molecular weight and complexity, likely improving target affinity in kinase inhibitors .

Synthetic Routes: The target compound’s synthesis may follow methods similar to those in , where tert-butyl-protected azetidine intermediates undergo alkylation or coupling with activated pyridine derivatives . For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate could react with 2-cyanopyridin-3-ol under basic conditions. In contrast, fluorinated analogs (e.g., CAS 1781046-72-7) require specialized reagents like Selectfluor for introducing fluorine atoms, which enhance metabolic stability .

Physicochemical Properties: The cyano group in the target compound reduces basicity compared to amino-substituted analogs (e.g., CAS 1262411-27-7), influencing solubility and membrane permeability . Safety data for structurally related compounds (e.g., CAS 1355247-20-9) suggest standard handling precautions for azetidine derivatives, including avoiding inhalation and using protective equipment .

Biological Activity

Tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate (CAS Number: 2098120-98-8) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. This compound features a tert-butyl group, a cyanopyridine moiety, and an azetidine ring, which contribute to its unique chemical and biological properties. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H19N3O3, with a molecular weight of 289.335 g/mol. The compound's structure is characterized by the presence of a cyanopyridine group, which enhances its biological activity compared to other azetidine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O3 |

| Molecular Weight | 289.335 g/mol |

| CAS Number | 2098120-98-8 |

| IUPAC Name | tert-butyl 3-[(2-cyanopyridin-3-yl)oxymethyl]azetidine-1-carboxylate |

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. Similar compounds have been shown to act as inhibitors or modulators in biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Targeted Biochemical Pathways

Research suggests that this compound may influence pathways associated with:

- Cell proliferation : By modulating growth factor signaling.

- Apoptosis : Through interactions with apoptotic pathways.

- Inflammation : By inhibiting pro-inflammatory cytokines.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its potential as a therapeutic agent.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines. The results indicated an IC50 value in the micromolar range, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective properties of this compound were assessed using in vitro models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve cell viability in neuronal cells exposed to neurotoxic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tert-butyl 3-(piperidin-1-yl)methylazetidine-1-carboxylate | Moderate cytotoxicity | Lacks cyanopyridine moiety |

| Tert-butyl 3-(methylamino)azetidine-1-carboxylate | Limited anti-inflammatory | More basic structure |

| Tert-butyl 3-(2-cyanopyridin-4-yloxy)methylazetidine | Enhanced anti-tumor activity | Different positioning of cyanopyridine group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.